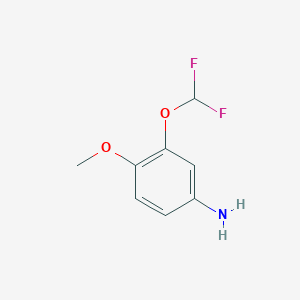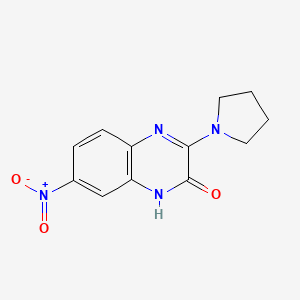
3-(Difluoromethoxy)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Difluoromethoxy)aniline” is a chemical compound used in laboratory settings . It’s also known as “3-(Difluoromethoxy)phenol” and is sold by various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “3-(Difluoromethoxy)-4-methoxyaniline” were not found, difluoromethylation processes have been studied extensively. These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Wissenschaftliche Forschungsanwendungen
Metabolism in Soil
3-(Difluoromethoxy)-4-methoxyaniline has been studied in the context of soil metabolism. It is transformed in soil, probably via a free radical mechanism, into various compounds such as dichloroazobenzene and chlorobenzoquinone derivatives. This understanding is crucial for assessing the environmental impact of substances containing this compound (Briggs & Ogilvie, 1971).
Electrooxidation and Polymerization
The electrooxidation of methoxyanilines, related to this compound, has been explored for its potential in electropolymerization processes. These studies are important for understanding the electrical and chemical properties of such compounds, which could be useful in various industrial applications (Widera et al., 1997).
Spectroscopic and Computational Studies
Spectroscopic methods like FT-IR and FT-Raman, along with computational studies, have been used to analyze similar molecules to this compound. Such research provides insights into the molecular structure and properties of these compounds, which is essential for their potential application in materials science and chemistry (Sivaranjini et al., 2014).
Chemical Analysis Methods
Methods have been developed for determining compounds like 3-chloro-4-methoxyaniline, which is structurally similar to this compound, in environmental samples. These analytical techniques are vital for monitoring and assessing environmental pollution (Voogt et al., 1984).
Conductivity and Polymer Studies
Studies on polymers derived from related methoxyanilines have been conducted, focusing on their conductivity and thermal properties. This research is relevant for potential applications in electronics and materials science (Gupta & Umare, 1992).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWUCPRWGBSQJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)
![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)







![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)